Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS No: 3977-23-9), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and this specific derivative offers a unique substitution pattern for exploration in drug discovery.[1][2] This document delineates the compound's core chemical identity, including its critical tautomeric nature, provides detailed protocols for its synthesis and characterization, discusses its applications as a versatile building block in medicinal chemistry, and outlines essential safety and handling procedures. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a substituted pyrimidine characterized by an amino group at the C2 position and two methyl groups at the C5 and C6 positions.[3] Its structure is foundational to its chemical behavior and biological potential. A crucial aspect of this molecule is its existence in tautomeric forms, primarily the keto (-one) and enol (-hydroxy) forms, which can influence its reactivity and intermolecular interactions.[4]
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 3977-23-9 | [3] |
| Molecular Formula | C₆H₉N₃O | [3][5] |
| Molecular Weight | 139.15 g/mol | [5] |
| IUPAC Name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one | [3] |
| Synonyms | 4-Pyrimidinol, 2-amino-5,6-dimethyl- | [3] |
| Appearance | White crystalline powder | [6] |
| Melting Point | >300 °C |[7] |
Structural Elucidation and Tautomerism
The pyrimidine ring can exhibit keto-enol tautomerism. For 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, the equilibrium between the 4-hydroxy (enol) form and the pyrimidin-4-one (keto) form is significant. Solid-state analysis has shown that the keto form, specifically the 1H- and 3H-tautomers, can be present.[4] This dynamic equilibrium is critical in a biological context, as different tautomers may present distinct hydrogen bonding patterns to target proteins such as kinases.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Purification
The synthesis of substituted 2-aminopyrimidines is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a β-dicarbonyl compound and guanidine.[7][8] This approach provides a direct and efficient route to the core pyrimidine heterocycle.
Principle of Synthesis
The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two nucleophilic nitrogen atoms, reacts with a β-dicarbonyl compound (or a functional equivalent like a β-ketoester). The initial condensation forms an intermediate that subsequently cyclizes via intramolecular nucleophilic attack, followed by dehydration to yield the aromatic pyrimidine ring. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the final product. For 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, the required precursor is 3-methyl-2,4-pentanedione or a related derivative.
Caption: General workflow for pyrimidine ring synthesis.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for synthesizing analogous 2-aminopyrimidinols.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to the solution to generate free guanidine in situ. Stir for 15-20 minutes.
-
Precursor Addition: Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is purified by recrystallization. Recrystallization from water or dilute acetic acid is often effective for this class of compounds to yield the final product as a white, crystalline solid.[6][7]
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the two distinct methyl groups (C5-CH₃ and C6-CH₃), a broad singlet for the amino (-NH₂) protons, and signals for the N-H protons of the pyrimidine ring. The chemical shifts will vary depending on the solvent and the dominant tautomeric form.[7][9] |
| ¹³C NMR | Resonances for the two methyl carbons, the C2 (amino-substituted), C4 (carbonyl/enol), C5, and C6 carbons of the pyrimidine ring.[7][9] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amino group (~3300-3450 cm⁻¹), C=O stretching of the keto form (~1650 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (~1550-1620 cm⁻¹). The presence and intensity of the C=O peak can provide evidence for the keto-enol equilibrium.[4][10] |
| Mass Spec. (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 140.08.[7] |
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs for oncology, infectious diseases, and neurological disorders.[2] Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for forming multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets.[2]
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-aminopyrimidine motif is particularly effective in this role. The amino group at C2 can act as a hydrogen bond donor to the "hinge" region of the kinase, a critical interaction for potent inhibition.
Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[11] Similarly, other pyrimidin-4-one derivatives have been explored as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target in oncology.[12][13] These studies underscore the potential of the 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one core as a starting point for developing novel kinase inhibitors.
Caption: Role as a core scaffold in a drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for the closely related and structurally similar compound, 2-Amino-4,6-dimethylpyrimidine.[14][15]
Table 3: Hazard Identification and Safe Handling
| Parameter | Guideline | Reference |
|---|---|---|
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3) | [14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use a dust mask or handle within a fume hood to avoid inhalation. | [14] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Practice good industrial hygiene; wash hands thoroughly after handling. | [14][15] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | [14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |[15] |
Conclusion
2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its privileged pyrimidine core make it an attractive starting point for developing novel therapeutic agents, particularly in the realm of kinase inhibition. The tautomeric nature of the molecule adds a layer of complexity that can be strategically exploited in designing targeted molecular interactions. This guide provides the foundational technical knowledge required for scientists to effectively utilize this compound in their research programs.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link
-
The Royal Society of Chemistry. Supporting Information. Link
-
Acros Organics. (2025). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link
-
Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Link
-
ChemicalBook. 2-Amino-4,6-dihydroxypyrimidine synthesis. Link
-
Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Link
- Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research.
-
CymitQuimica. 2-Amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Link
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. Link
-
Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Link
-
PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Link
-
Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine 95%. Link
- Vaira, T., et al. (2015). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry.
-
PubChem. Ici-63197. Link
-
precisionFDA. 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. Link
-
ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. Link
-
Santa Cruz Biotechnology. 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Link
-
Chemdiv. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one. Link
-
NCI Cactvs. Basic Chemical Data. Link
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Link
-
MySkinRecipes. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Link
-
Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Link
-
PubMed Central. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Link
-
ChemicalBook. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5. Link
-
PubMed. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
- ResearchGate. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Link
-
Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Link
-
ChemicalBook. 2-Amino-4,6-dimethylpyrimidine. Link
-
PubChem. 2-Amino-4,6-dimethyl pyrimidine. Link
- ResearchGate. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Link
- National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Chemical Data [dtp.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 6. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 7. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5 [chemicalbook.com]
- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.no [fishersci.no]
- 15. fishersci.com [fishersci.com]
